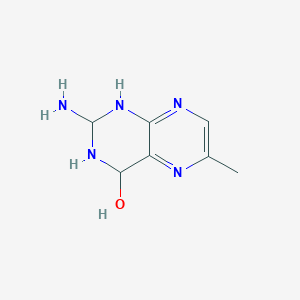
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL is a heterocyclic compound with the molecular formula C7H11N5O It is a derivative of pteridine, a bicyclic compound that is structurally related to folic acid and other biologically significant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of a reducing agent. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the tetrahydropteridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,6-dione derivatives, while reduction can produce 1,2,3,4-tetrahydropteridine derivatives.
Scientific Research Applications
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an antioxidant.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL involves its interaction with specific molecular targets and pathways. It can act as a cofactor for various enzymes, facilitating redox reactions and other biochemical processes. The compound’s structure allows it to participate in hydrogen bonding and electron transfer, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but lacks the tetrahydropteridine ring.
6-Methyltetrahydropterin: A closely related compound with similar biological activity.
2-Amino-6-methyl-5,6,7,8-tetrahydropterin: Another derivative with comparable properties.
Uniqueness
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a cofactor in enzymatic reactions sets it apart from other similar compounds.
Properties
CAS No. |
90009-03-3 |
|---|---|
Molecular Formula |
C7H11N5O |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2-amino-6-methyl-1,2,3,4-tetrahydropteridin-4-ol |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2,6-7,12-13H,8H2,1H3,(H,9,11) |
InChI Key |
IVWSDBVPKFRWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(NC(N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


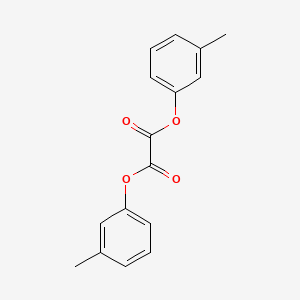
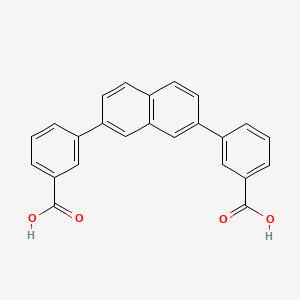
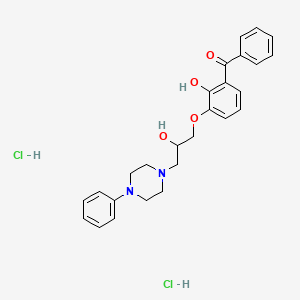
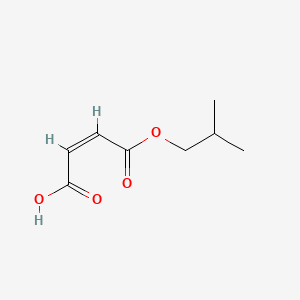
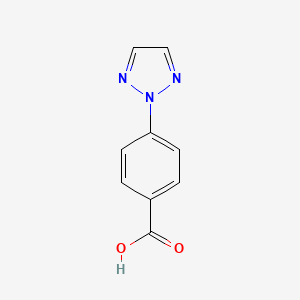


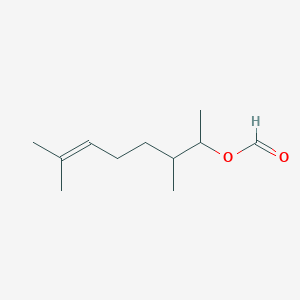
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
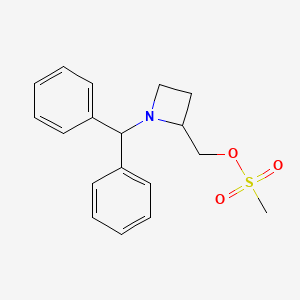
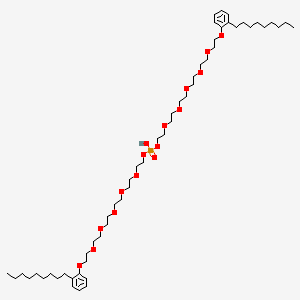

![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
